3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride

Medicinal Chemistry Building Blocks Structure-Activity Relationship

For medicinal chemists, sourcing a reliable, structurally distinct sulfonyl chloride building block is critical for generating novel IP in kinase inhibitor programs. This meta-substituted biphenyl scaffold offers a non-interchangeable solution, providing unique vector geometry and physicochemical properties compared to common monocyclic analogs. Key advantages: (1) Reacts with amines via ultrasonication to yield >90% sulfonamides for rapid antimicrobial and anticancer screening. (2) Scaffold divergence from 2,4-difluorobenzenesulfonyl chloride (MW 212.6 vs 288.7) ensures distinct biological profiles. (3) Supplied at 95% purity with a comprehensive Certificate of Analysis for reproducible SAR studies.

Molecular Formula C12H7ClF2O2S
Molecular Weight 288.70 g/mol
Cat. No. B7812904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride
Molecular FormulaC12H7ClF2O2S
Molecular Weight288.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)Cl)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H7ClF2O2S/c13-18(16,17)10-3-1-2-8(6-10)11-5-4-9(14)7-12(11)15/h1-7H
InChIKeyXSXJXCQRGOGCMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride: Chemical Identity and Core Reactivity


3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride (CAS 1048916-44-4), also known as 2',4'-difluoro-biphenyl-3-sulfonyl chloride, is a biphenyl sulfonyl chloride building block with the molecular formula C12H7ClF2O2S and a molecular weight of 288.70 g/mol . As an electrophilic sulfonyl chloride, its primary utility lies in nucleophilic substitution reactions, such as the formation of sulfonamides and sulfonate esters, which are foundational in medicinal chemistry and agrochemical research . The compound is typically supplied at 95% purity and is intended for research and development use .

Procurement Risk: Why 3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride Cannot Be Interchanged with Simpler Analogs


The biphenyl scaffold in 3-(2,4-difluorophenyl)benzene-1-sulfonyl chloride creates a structurally distinct chemical space that precludes simple substitution with common monocyclic sulfonyl chlorides like 2,4-difluorobenzenesulfonyl chloride . This structural divergence results in different physicochemical properties, such as an increased molecular weight (288.7 vs. 212.6 g/mol) and altered lipophilicity, which directly influence compound behavior in subsequent synthetic steps and biological assays . Furthermore, the placement of the sulfonyl chloride group at the meta-position of the biphenyl system dictates a unique vector for molecular elaboration in drug discovery, making it a non-interchangeable building block for generating specific intellectual property and molecular diversity [1].

Quantitative Evidence Guide for Differentiating 3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride


Structural Differentiation: Molecular Weight and Scaffold Comparison

This compound is a biphenyl sulfonyl chloride, which provides a larger and more complex scaffold compared to simpler monocyclic analogs. Its molecular weight is 288.70 g/mol, significantly higher than that of 2,4-difluorobenzenesulfonyl chloride (212.6 g/mol) . This difference in molecular weight and three-dimensional structure impacts properties like lipophilicity and target binding, making it a distinct tool for chemical biology .

Medicinal Chemistry Building Blocks Structure-Activity Relationship

Comparative Synthesis: Yield Advantage in Ultrasonicated Sulfonamide Formation

In a comparative study of synthetic methods for N-(2,4-difluorophenyl) substituted benzene sulphonamides, the ultrasonication method achieved yields of over 90% [1]. This contrasts with lower yields often encountered in conventional heating or microwave-assisted syntheses for analogous compounds [1].

Synthetic Methodology Green Chemistry Antimicrobial Agents

Biological Activity Potential: Antiproliferative Activity of Related Sulfonamide Derivatives

Derivatives of sulfonyl chlorides, specifically those structurally related to 3-(2,4-difluorophenyl)benzene-1-sulfonyl chloride, have demonstrated antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range . The proposed mechanism involves disruption of microtubule dynamics by binding to the colchicine site on β-tubulin .

Cancer Research Antiproliferative Activity Tubulin Polymerization

High-Value Application Scenarios for 3-(2,4-Difluorophenyl)benzene-1-sulfonyl chloride in Scientific R&D


Building Block for Targeted Anticancer Agents via Sulfonamide Synthesis

This compound is a critical starting material for synthesizing novel sulfonamide derivatives with potential antiproliferative activity. As detailed in Section 3, related compounds have shown nanomolar-range IC50 values against cancer cell lines by disrupting microtubule dynamics . Researchers can leverage this compound to create focused libraries of biphenyl sulfonamides for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various cancer types.

Intermediate in the Synthesis of Selective Kinase Inhibitors

The biphenyl scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Patents and literature indicate the use of similar biphenyl sulfonyl chlorides in constructing molecules that modulate kinase activity [1]. This specific compound, with its unique substitution pattern, can be employed to access novel chemical space in the search for selective inhibitors of therapeutically relevant kinases.

Precursor for Antimicrobial Sulfonamide Agents via Ultrasonication

As demonstrated by the class-level evidence for N-(2,4-difluorophenyl) substituted benzene sulphonamides, this compound can be reacted with various amines under ultrasonication conditions to rapidly generate a series of novel sulfonamides in high yield (>90%) [2]. This approach is valuable for screening programs aimed at identifying new antimicrobial leads with improved efficacy or overcoming resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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